1-(Chloromethyl)-4-isobutoxybenzene
Description
1-(Chloromethyl)-4-isobutoxybenzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH2Cl) group at position 1 and an isobutoxy (-OCH2CH(CH2)2) group at position 3. The molecular formula is C11H15ClO, with an average molecular weight of 198.69 g/mol.
Properties
CAS No. |
40141-14-8 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
IELPPEZSLSKWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 1-(Chloromethyl)-4-isobutoxybenzene and related compounds:
Key Observations:
- The chloromethyl group (-CH2Cl) is more reactive in nucleophilic substitution than the secondary chloroethyl (-CH2CH2Cl) group in ’s compound due to primary vs. secondary chloride stability differences .
Physicochemical Properties
- Polarity and Solubility: The ether linkage in the isobutoxy group enhances solubility in polar solvents (e.g., acetone, DMSO) relative to non-polar analogs like 1-Chloro-4-isobutylbenzene . Compared to 1-Chloro-3-isopropyl-4-methylbenzene (), the target compound’s oxygen atom may lower hydrophobicity, though steric hindrance from the isobutoxy group could reduce solubility in water .
- In contrast, the chloro group in 1-Chloro-4-isobutylbenzene () is less reactive due to direct attachment to the aromatic ring, requiring harsh conditions for substitution .
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